molecular formula C12H15NO B8696349 3-Cyclopent-3-enylmethyl-2-methoxy-pyridine CAS No. 745066-33-5

3-Cyclopent-3-enylmethyl-2-methoxy-pyridine

Cat. No. B8696349
Key on ui cas rn: 745066-33-5
M. Wt: 189.25 g/mol
InChI Key: CYQSVGWDVUIRPY-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To a cloudy dispersion containing 3-(cyclopent-3-en-ylmethyl)-2-(methyloxy)pyridine (Preparation 28, 2.1 g, 11.1 mmol) and sodium iodide (4.1 g, 27.8 mmol) in anhydrous acetonitrile (25 ml) was added chlorotrimethylsilane (3.0 g, 27.8 mmol). A white precipitate formed which was stirred for 30 min at room temperature and then for 1 h at 70° C. The reaction mixture was cooled to room temperature and water was added, followed by ethyl acetate (200 ml), the organic layer washed with water (4×) and then with sodium hydrogen carbonate solution and brine before drying (Na2SO4) to give the title compound as a yellow solid (1.93 g, 100%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][C:7]2[C:8]([O:13]C)=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:5][CH:4]=[CH:3][CH2:2]1.[I-].[Na+].Cl[Si](C)(C)C.O>C(#N)C.C(OCC)(=O)C>[CH:1]1([CH2:6][C:7]2[C:8](=[O:13])[NH:9][CH:10]=[CH:11][CH:12]=2)[CH2:2][CH:3]=[CH:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(CC=CC1)CC=1C(=NC=CC1)OC
Name
Quantity
4.1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed which
WAIT
Type
WAIT
Details
for 1 h at 70° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
the organic layer washed with water (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with sodium hydrogen carbonate solution and brine before drying (Na2SO4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC=CC1)CC=1C(NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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